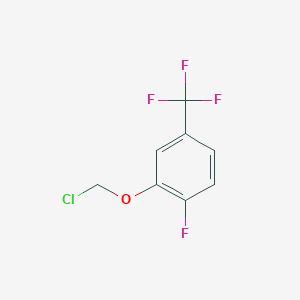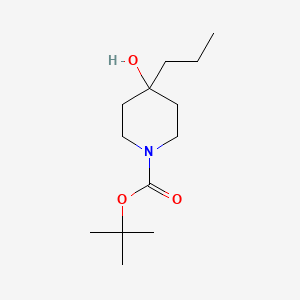![molecular formula C12H17ClN2 B13556713 [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine: is a chemical compound that belongs to the class of organic compounds known as substituted pyrrolidines. These compounds are characterized by a pyrrolidine ring substituted with various functional groups. The presence of a chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of 4-chlorobenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the chlorophenyl group results in the formation of a phenyl-substituted pyrrolidine.
Substitution: Nucleophilic substitution at the chlorophenyl group can yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .
作用機序
The mechanism of action of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
類似化合物との比較
4-Chlorobenzylamine: A simpler compound with a similar chlorophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine: A compound with a similar pyrrolidine ring but without the chlorophenyl group.
Pyrrolopyrazine Derivatives: Compounds with a pyrrolidine ring fused to a pyrazine ring, exhibiting different biological activities.
Uniqueness: The uniqueness of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine lies in its combined structural features, which confer specific chemical and biological properties.
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c1-12(8-14)6-7-15(9-12)11-4-2-10(13)3-5-11/h2-5H,6-9,14H2,1H3 |
InChIキー |
LRSDICWFUKDASJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C2=CC=C(C=C2)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



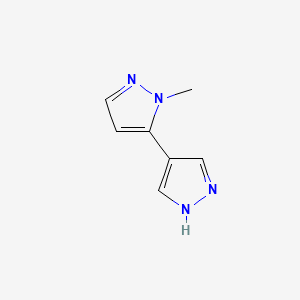
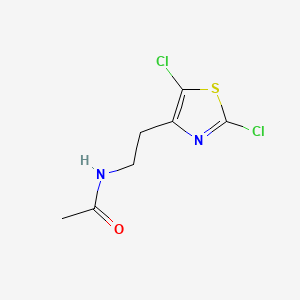
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
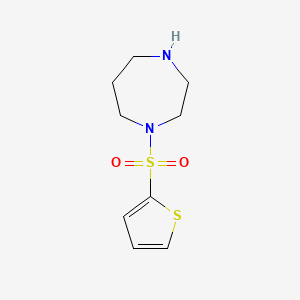
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
